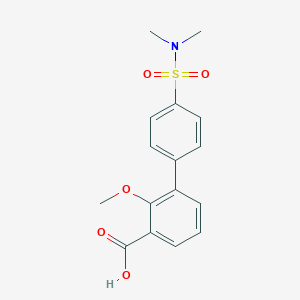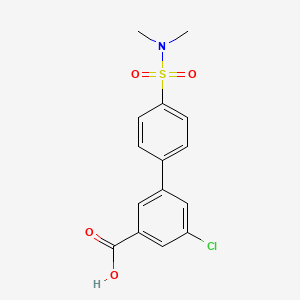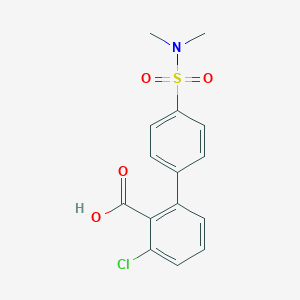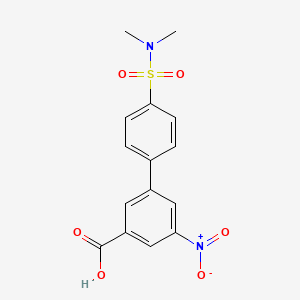
3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%
Übersicht
Beschreibung
3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-DMS-5-TFA) is a synthetic organic compound with a wide range of applications. It is a versatile reagent used in the synthesis of organic compounds, as well as an important tool in scientific research.
Wissenschaftliche Forschungsanwendungen
3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, as a catalyst for the synthesis of polymers, and as an intermediate for the synthesis of pharmaceuticals. It has also been used in the synthesis of fluorescent probes for imaging, as well as in the synthesis of bioactive molecules and peptides.
Wirkmechanismus
3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% acts as an acid catalyst in the synthesis of organic compounds. It is able to protonate functional groups, such as alcohols, amines, and carbonyls, which facilitates the formation of new bonds. In addition, 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% is able to activate certain functional groups, such as ketones, aldehydes, and carboxylic acids, which can lead to the formation of new molecules.
Biochemical and Physiological Effects
3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% is not known to have any direct biochemical or physiological effects. However, the compounds synthesized using 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% may have biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% in lab experiments is its high yield and low cost. It is also a relatively safe reagent to work with, as it has low toxicity and does not require special handling. However, 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% is not suitable for use in reactions involving highly reactive or unstable compounds, as it may cause unwanted side reactions.
Zukünftige Richtungen
There are many potential future directions for 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%. It could be used in the synthesis of more complex organic compounds, such as peptides and proteins. It could also be used to synthesize more specialized compounds, such as fluorescent probes and bioactive molecules. In addition, 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% could be used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. Finally, 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the synthesis of pharmaceuticals and other biologically active compounds.
Synthesemethoden
The synthesis of 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% is a simple two-step process. First, 4-N,N-dimethylsulfamoylphenol is reacted with trifluoroacetic anhydride to form the corresponding trifluoromethylbenzoic acid. The second step involves the reaction of the trifluoromethylbenzoic acid with aqueous sodium hydroxide to form 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%. The overall yield of this reaction is typically around 95%.
Eigenschaften
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c1-20(2)25(23,24)14-5-3-10(4-6-14)11-7-12(15(21)22)9-13(8-11)16(17,18)19/h3-9H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYMXJPOPCNLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401128592 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261901-55-6 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Methyl-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412292.png)

![5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412299.png)
![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412305.png)
![4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412312.png)
![3-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412320.png)
![3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412326.png)